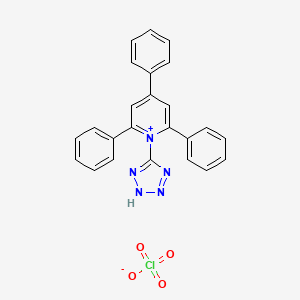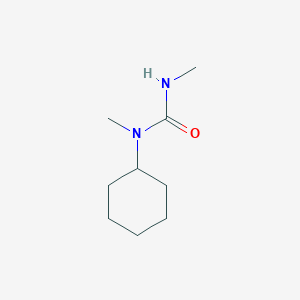![molecular formula C11H18O5 B14629425 Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate CAS No. 54460-33-2](/img/structure/B14629425.png)
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is a chemical compound with a complex structure that includes both acetic acid and cyclopentenyl acetate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate typically involves the reaction of 2-(2-hydroxyethyl)cyclopenten-1-yl acetate with acetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions may require specific temperatures, solvents, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.
Medicine
In medicine, this compound may have potential applications in drug development. Its unique chemical properties could be harnessed to create new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include metabolic processes, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-yl acetic acid: A related compound with a similar cyclopentenyl structure.
Cyclopent-2-enylacetic acid: Another similar compound with slight variations in the cyclopentenyl group.
Uniqueness
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is unique due to its combination of acetic acid and cyclopentenyl acetate moieties This unique structure imparts specific chemical properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
54460-33-2 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C9H14O3.C2H4O2/c1-7(11)12-9-4-2-3-8(9)5-6-10;1-2(3)4/h10H,2-6H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
GMNMMDYOMXPYFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OC1=C(CCC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



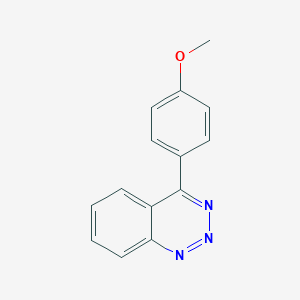
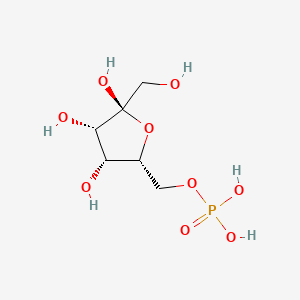

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
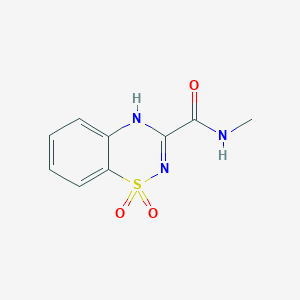
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

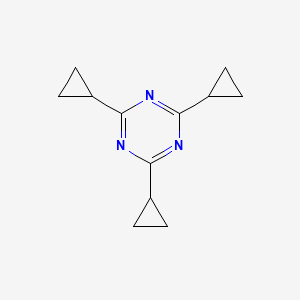
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
